6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H25ClN4OS and its molecular weight is 453. The purity is usually 95%.
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Biological Activity
6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C24H25ClN4OS
- Molecular Weight : 453.0 g/mol
The structural representation indicates the presence of a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antiviral Activity
- Compounds similar to pyrazolo[4,3-d]pyrimidines have shown significant antiviral properties. For instance, derivatives have been evaluated for their efficacy against viruses like herpes simplex virus (HSV) and respiratory syncytial virus (RSV) with promising results .
- The compound's structure suggests it may inhibit viral replication through mechanisms similar to those observed in related compounds.
-
Anticancer Potential
- Pyrazolo[4,3-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. Some studies indicate that modifications in the side groups can enhance cytotoxicity against various cancer cell lines .
- The specific biological pathways targeted by this compound remain to be fully elucidated but may involve interference with signaling pathways critical for cancer cell survival.
-
Enzyme Inhibition
- Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic processes. For example, inhibitors targeting CYP enzymes are crucial for understanding drug metabolism and interactions .
- The potential for this compound to act as an enzyme inhibitor could provide insights into its pharmacological applications.
The precise mechanism of action for this compound is not fully characterized; however, it may involve:
- Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, modulating their activity.
- Inhibition of Viral Replication : Similar compounds have been shown to disrupt viral RNA synthesis or protein translation.
Case Studies and Research Findings
A review of the literature reveals several studies that highlight the biological activities of related compounds:
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-5-29-22-21(17(4)27-29)26-24(31-14-19-12-15(2)6-7-16(19)3)28(23(22)30)13-18-8-10-20(25)11-9-18/h6-12H,5,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSQZPZPXIUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.